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Compound of Interest

(R)-(+)-3-Benzyloxy-1,2-
Compound Name:
propanediol

Cat. No.: B054711

Introduction: (R)-(+)-3-Benzyloxy-1,2-propanediol, also known as (R)-Glycerol 1-benzyl ether,
is a chiral organic compound widely utilized as a versatile building block in the synthesis of
complex molecules, particularly in the fields of medicinal chemistry and drug development. Its
defined stereochemistry and functional groups make it a valuable precursor for creating
enantiomerically pure pharmaceuticals. Accurate characterization of this compound is
paramount, and spectroscopic techniques provide the definitive data required for structural
confirmation and purity assessment. This guide presents a comprehensive summary of the key
spectroscopic data for (R)-(+)-3-Benzyloxy-1,2-propanediol and outlines the standard
experimental protocols for data acquisition.

Chemical Structure and Properties:

IUPAC Name: (2R)-3-(phenylmethoxy)propane-1,2-diol[1]

Synonyms: (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol

CAS Number: 56552-80-8[1]

Molecular Formula: C10H1403[1]

Molecular Weight: 182.22 g/mol [1]

Molecular Structure Diagram
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Caption: Molecular structure of (R)-(+)-3-Benzyloxy-1,2-propanediol.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)-(+)-3-Benzyloxy-1,2-
propanediol based on its chemical structure and publicly available spectral information.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

(Solvent: CDCIs, Reference: TMS at 0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] Aromatic protons
~7.35-7.25 Multiplet 5H
(CeH5s)
_ Benzyl protons (-O-
~4.55 Singlet 2H
CHz-Ph)
~3.90 Multiplet 1H CH(OH)
~3.70 - 3.50 Multiplet 4H -CHz2-O- and -CH20H
Hydroxyl protons (-
~2.75 Broad Singlet 2H y P (

OH)

Table 2: *3C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data
(Solvent: CDCls)
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Chemical Shift (6, ppm) Assignment

~138.0 Quaternary aromatic carbon (C-ipso)
~128.5 Aromatic CH (C-para)

~127.9 Aromatic CH (C-ortho/meta)

~127.7 Aromatic CH (C-ortho/meta)

~ 735 Benzyl carbon (-O-CH2-Ph)

~72.0 Methylene carbon (-CH2-0O-)

~70.5 Methine carbon (CH-OH)

~64.0 Methylene carbon (-CH2-OH)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Data

Wavenumber (cm~—2) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch (sp?) Aromatic C-H

3000 - 2850 C-H stretch (sp?) Aliphatic C-H

1600, 1495, 1450 C=C stretch Aromatic ring

1150 - 1050 C-O stretch Ether, Alcohol

740, 700 C-H out-of-plane bend Monosubstituted benzene

Table 4: Mass Spectrometry (MS) Data

(lonization Mode: Electron lonization, EI)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z (Mass-to-Charge

. Proposed Fragment lon Notes

Ratio)

182 [C10H1403]* Molecular lon (M*)
Tropylium-like ion from benzyl

107 [C7H70]*
ether cleavage
Tropylium cation (benzyl

91 [C7H7]* by ( Y
fragment)

77 [CeHs]* Phenyl cation

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample
preparation and appropriate instrument parameterization. The following sections describe
generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-25 mg of (R)-(+)-3-Benzyloxy-1,2-propanediol in
approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean vial.[2]
[3] To ensure magnetic field homogeneity, the sample must be free of any solid particles;
filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm
NMR tube.

 Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.
o Data Acquisition:
o The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

o The magnetic field homogeneity is optimized through a process called "shimming."
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o For 'H NMR, a standard pulse sequence is used to acquire the Free Induction Decay
(FID) signal. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and
enhance the signal. A larger number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of the 13C isotope.

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform
(FT). The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts
are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is
clean.[4] A background spectrum of the empty crystal is recorded to subtract atmospheric
(CO2, H20) and instrumental interferences.

Sample Application: Place a small amount of the solid (R)-(+)-3-Benzyloxy-1,2-propanediol
sample directly onto the ATR crystal. Apply pressure using the instrument's press arm to
ensure firm and uniform contact between the sample and the crystal surface.[5]

Data Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes
total internal reflection at the crystal-sample interface.[6][7][8] An evanescent wave
penetrates a few microns into the sample, and specific wavelengths are absorbed based on
the molecular vibrations of the functional groups.[6] The attenuated IR beam is then directed
to the detector. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Data Processing: The sample interferogram is ratioed against the background interferogram
and then Fourier-transformed to produce the final infrared spectrum, which is typically plotted
as percent transmittance or absorbance versus wavenumber (cm2).

Electron lonization Mass Spectrometry (EI-MS)
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Objective: To determine the molecular weight and obtain structural information from
fragmentation patterns.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC). The
sample must be volatilized, which is achieved by heating it under high vacuum.[9]

lonization: In the ion source, the gaseous molecules are bombarded by a high-energy
electron beam (typically 70 eV).[10][11] This collision ejects an electron from the molecule,
creating a positively charged radical cation known as the molecular ion (M*).[9]

Fragmentation: The high energy imparted during ionization causes the molecular ion to be in
a high-energy state, leading to extensive and reproducible fragmentation into smaller,
charged ions and neutral radicals. This process provides a characteristic "fingerprint" for the
compound.[11][12]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots relative ion abundance versus m/z.

Visualization of Analytical Workflow

The spectroscopic analysis of a chemical compound follows a logical progression from sample
handling to final data interpretation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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